molecular formula C8H11NOS B3040224 N-Propylthiophene-3-carboxamide CAS No. 174359-80-9

N-Propylthiophene-3-carboxamide

Cat. No.: B3040224
CAS No.: 174359-80-9
M. Wt: 169.25 g/mol
InChI Key: YHBMQZZMGAMNIU-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Carboxamides in Contemporary Chemical Research

Thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, often serving as bioisosteric replacements for phenyl rings in drug design. mdpi.com This substitution can lead to improved physicochemical properties and enhanced biological activity. mdpi.com The thiophene carboxamide core is a key feature in numerous compounds investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. mdpi.comresearchgate.netnih.gov The ability of the carboxamide group to participate in hydrogen bonding, combined with the electronic characteristics of the thiophene ring, allows these molecules to interact effectively with various biological targets. ambeed.com

In materials science, thiophene-based molecules are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comambeed.com The sulfur atom in the thiophene ring contributes to the π-electron delocalization, which is crucial for charge transport properties. ambeed.com The functionalization of the thiophene ring with groups like carboxamides can be used to fine-tune the electronic and physical properties of these materials.

Significance of N-Propylthiophene-3-carboxamide as a Foundational or Lead Structure in Medicinal and Materials Chemistry Research

While extensive research has been conducted on complex thiophene carboxamide derivatives, this compound often serves as a fundamental building block or a lead structure in the development of more elaborate molecules. Its availability from commercial suppliers underscores its role as a starting material for chemical synthesis. cymitquimica.combldpharm.com

Chemists utilize this compound as a scaffold to introduce additional functional groups and build molecular complexity. The straightforward N-propyl substituent provides a simple, non-bulky aliphatic chain that can be systematically modified to probe structure-activity relationships (SAR) in drug discovery programs. For instance, the exploration of different N-alkyl substituents on the thiophene carboxamide core has been a strategy in the optimization of potent and selective enzyme inhibitors. vulcanchem.com

The synthesis of this compound itself has been documented, providing a reliable method for its preparation in a laboratory setting. One reported synthesis involves the reaction of a terminal alkyne with iodobenzene (B50100) diacetate and subsequent treatment with n-propylamine. rsc.org This accessibility allows researchers to incorporate this specific moiety into larger, more complex architectures for both medicinal and material science applications.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₁NOS
CAS Number 174359-80-9
Appearance Yellow oil

This data is compiled from available chemical literature and databases. bldpharm.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-4-9-8(10)7-3-5-11-6-7/h3,5-6H,2,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBMQZZMGAMNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879195
Record name 3-Thiophenecarboxamide,N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174359-80-9
Record name 3-Thiophenecarboxamide,N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N Propylthiophene 3 Carboxamide and Its Structural Analogs

Direct Synthesis Approaches to the N-Propylthiophene-3-carboxamide Core

The construction of the this compound core can be achieved through several synthetic routes, ranging from traditional condensation reactions to more rapid microwave-assisted protocols.

Conventional Condensation and Amidation Reaction Pathways

The most common and well-established method for the synthesis of this compound involves the amidation of thiophene-3-carboxylic acid or its activated derivatives with n-propylamine. This approach typically employs coupling agents to facilitate the formation of the amide bond.

A general procedure involves the activation of thiophene-3-carboxylic acid with a coupling agent, followed by the addition of n-propylamine. Common coupling agents used for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction efficiency and suppress side reactions. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), at room temperature.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or a mixed anhydride, prior to reaction with n-propylamine. For instance, treatment of thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields thiophene-3-carbonyl chloride, which readily reacts with n-propylamine, usually in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

A variety of substituted thiophene-3-carboxamides have been synthesized using these conventional methods. For example, a series of 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives were synthesized by activating the corresponding carboxylic acid with EDC and DMAP in DCM, followed by reaction with various aniline (B41778) derivatives over 48 hours. Similarly, a range of pyridazine-3-carboxamide (B1582110) derivatives have been prepared, highlighting the broad applicability of these condensation methods. nih.gov

Table 1: Conventional Amidation Reaction Conditions

Carboxylic Acid PrecursorCoupling Agent/Activating ReagentAmineSolventTypical Reaction Time
Thiophene-3-carboxylic acidEDC/DMAPn-PropylamineDCM24-48 hours
Thiophene-3-carboxylic acidDCC/HOBtn-PropylamineDMF12-24 hours
Thiophene-3-carbonyl chloride-n-PropylamineDCM/TEA1-4 hours

Expedited Synthesis via Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various heterocyclic compounds, including carboxamides. nih.govorganic-chemistry.org The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. beilstein-journals.orgnih.gov

In the context of this compound synthesis, a microwave-assisted approach would typically involve subjecting a mixture of thiophene-3-carboxylic acid, n-propylamine, and a suitable coupling agent in a sealed vessel to microwave irradiation. The rapid and efficient heating provided by microwaves can lead to a significant enhancement in the reaction rate. For example, the synthesis of various amides has been shown to be dramatically accelerated under microwave conditions.

Furthermore, multicomponent reactions under microwave irradiation offer a highly efficient route to complex thiophene (B33073) derivatives. For instance, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, can be performed under microwave irradiation and solvent-free conditions to produce 2-amino-thiophene-3-carboxylic acid derivatives in high yields (84–95%). researchgate.net These 2-aminothiophene intermediates can then be further functionalized to generate a diverse library of thiophene carboxamides. The synthesis of various heterocyclic systems, such as 3-nitroindoles and pyrazolo[1,5-a]pyrimidines, has been successfully achieved using microwave-assisted intramolecular coupling and multicomponent strategies. nih.govnih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Amidation

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Reaction Temperature Often requires refluxCan reach high temperatures rapidly
Yields Moderate to goodOften higher
Energy Consumption HigherLower
Side Reactions More prevalentOften reduced

Regioselective Functionalization of the Thiophene Ring System

The thiophene ring in this compound is amenable to various regioselective functionalization reactions, allowing for the introduction of diverse substituents at specific positions. This is crucial for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.

Ortho-Directed Metalation and Lithiation-Mediated Derivatizations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The carboxamide group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-2 or C-4 positions of the thiophene ring by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). organic-chemistry.orguwindsor.ca The choice of base and reaction conditions can influence the regioselectivity of the lithiation.

The general principle involves the coordination of the lithium atom of the organolithium reagent to the carbonyl oxygen of the amide group. This coordination increases the acidity of the ortho protons, enabling their abstraction by the alkyllithium base to form a lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the ortho position.

For example, the lithiation of an N-phenyl-5-propylthiophene-2-carboxamide at the 3-position has been reported using n-BuLi, followed by quenching with DMF to introduce a formyl group. uwindsor.ca This demonstrates the feasibility of directed lithiation on the thiophene ring of a carboxamide. The resulting ortho-functionalized thiophenes can serve as key intermediates for further derivatization.

Table 3: Electrophiles for Trapping Lithiated Thiophene Intermediates

ElectrophileIntroduced Functional Group
Alkyl halides (e.g., CH₃I)Alkyl
Aldehydes/Ketones (e.g., (CH₂O)n)Hydroxymethyl
Carbon dioxide (CO₂)Carboxylic acid
N,N-Dimethylformamide (DMF)Formyl
Disulfides (e.g., (PhS)₂)Thioether
Iodine (I₂)Iodo

Halogenation and Subsequent Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

Halogenation of the thiophene ring provides a versatile handle for subsequent transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. Bromination or iodination of this compound can be achieved using various halogenating agents, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The position of halogenation will be influenced by the directing effect of the carboxamide group and the inherent reactivity of the thiophene ring.

Once halogenated, the resulting halo-thiophene derivative can be subjected to a variety of cross-coupling reactions. The Suzuki coupling, which involves the reaction of the halide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the thiophene ring.

The Sonogashira coupling, on the other hand, utilizes a palladium catalyst and a copper co-catalyst to couple the halide with a terminal alkyne, leading to the formation of an alkynyl-substituted thiophene. These cross-coupling methodologies provide a powerful platform for the synthesis of highly functionalized and structurally diverse this compound analogs.

Diversification through N-Substituent Variation

In addition to functionalizing the thiophene ring, diversification of the this compound scaffold can be readily achieved by varying the N-substituent. This can be accomplished by starting with thiophene-3-carboxylic acid and reacting it with a diverse range of primary or secondary amines under the amidation conditions described in section 2.1.1.

This strategy allows for the systematic exploration of the chemical space around the amide nitrogen, which can be critical for modulating the pharmacological or material properties of the molecule. For instance, a study on urea-thiophene carboxamides involved the reaction of a 2-amino-thiophene-3-carboxamide intermediate with various isocyanates to generate a library of N-aryl urea (B33335) derivatives. beilstein-journals.orgwikipedia.org This highlights how the N-substituent can be systematically varied to optimize biological activity.

The synthesis of libraries of carboxamides with different N-substituents is a common strategy in drug discovery. For example, a series of new carboxamide and propanamide derivatives bearing a phenylpyridazine core were synthesized with various N-substituents to evaluate their biological activity. nih.gov Similarly, the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides involved reacting different phenyl isocyanates with an indazole core, demonstrating the versatility of this approach for generating diverse analogs. nih.gov

Table 4: Examples of N-Substituent Variations in Carboxamide Synthesis

Amine ReactantResulting N-SubstituentPotential Property Modulation
Propylaminen-PropylLipophilicity
BenzylamineBenzylAromatic interactions
AnilinePhenylElectronic properties, H-bonding
MorpholineMorpholinylSolubility, polarity
PiperidinePiperidinylBasicity, steric bulk

Rational Design and Synthesis of N-Alkyl and N-Aryl Thiocarboxamide Derivatives

The rational design of N-alkyl and N-aryl thiophene carboxamide derivatives is often guided by the intended biological target. The nature of the substituent on the amide nitrogen can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of these compounds typically begins with a thiophene carboxylic acid core, which is then coupled with an appropriate amine.

A prevalent method for forming the crucial amide bond is through the use of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), activate the carboxylic acid, facilitating its reaction with an N-propylamine or a corresponding aniline derivative. nih.govnih.govnih.govmdpi.com This approach is versatile, allowing for the synthesis of a wide array of derivatives by simply varying the amine component. mdpi.com For instance, a general procedure involves dissolving the thiophene carboxylic acid in a solvent like dichloromethane (DCM), adding EDC and DMAP, and then introducing the desired amine to form the N-substituted thiophene carboxamide. nih.gov

Another synthetic route involves the direct reaction of a lithiated thiophene with an isocyanate. This method begins with the deprotonation of a thiophene derivative at a specific position using a strong base like n-butyllithium (n-BuLi), followed by the addition of phenyl isocyanate or a related electrophile to introduce the carboxamide group in a single step.

The choice of substitution on the thiophene ring itself is also a key aspect of rational design. The position of the carboxamide group (e.g., at the 2- or 3-position) and the presence of other substituents on the thiophene ring can drastically alter a compound's activity. For example, studies have shown that moving the carboxamide from the 3-position to the 5-position on the thiophene ring can lead to a complete loss of inhibitory activity against certain biological targets.

The following table summarizes common synthetic approaches for N-substituted thiophene carboxamides:

Starting Material 1Starting Material 2Key Reagents/ConditionsProduct Type
Thiophene-3-carboxylic acidPropylamineEDC, DMAP, DCMThis compound
Thiophene-3-carboxylic acidAniline DerivativesHBTU or EDCN-Arylthiophene-3-carboxamide
2-PropylthiophenePhenyl isocyanaten-BuLi, THFN-Phenyl-5-propylthiophene-2-carboxamide

Strategies for Incorporating Complex Side Chains

To explore a wider range of chemical space and optimize biological activity, complex side chains are often incorporated into the thiophene carboxamide scaffold. These strategies move beyond simple N-alkylation or N-arylation and involve multi-step syntheses to build more elaborate structures.

One common approach is the functionalization of the thiophene ring prior to or after the formation of the amide bond. For example, bromine can be introduced onto the thiophene ring, serving as a handle for further modifications through cross-coupling reactions. mdpi.com This allows for the attachment of various aryl, heteroaryl, or alkyl groups.

Another strategy involves using starting materials that already contain complex functionalities. For instance, a (2-hydroxyl)aromatic formate (B1220265) can undergo an O-alkylation reaction to introduce a desired side chain. nih.gov This modified intermediate can then be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with an amine to form the final thiophene carboxamide derivative bearing a complex ether-linked side chain. nih.gov

Researchers have also developed methods for derivatizing the amide itself. For instance, replacing the hydrogen on the amide nitrogen with a methyl group can investigate the importance of hydrogen bonding for biological activity. nih.gov The synthesis of urea-thiophene carboxamides represents another avenue for introducing complexity, which has been explored for therapeutic applications. nih.gov These structural modifications are crucial for fine-tuning the molecule's properties. nih.gov

Key strategies for introducing complex side chains are outlined below:

StrategyDescriptionExample
Ring Functionalization Introduction of reactive groups (e.g., halogens) onto the thiophene ring to serve as points for further elaboration via cross-coupling reactions. mdpi.comBromination of the thiophene core followed by a Suzuki or Stille coupling.
Side Chain Elaboration Building complex side chains on a pre-existing functional group attached to the thiophene ring.O-alkylation of a hydroxyl-substituted thiophene followed by further chemical transformations. nih.gov
Use of Complex Building Blocks Employing starting materials that already contain the desired complex side chains in the synthesis.Synthesizing the thiophene ring from a precursor that already bears a complex functional group.

Multi-Component Reactions and Heterocycle Annulation for Advanced Thiophene Carboxamide Architectures

To rapidly build molecular complexity and generate novel scaffolds, chemists employ advanced synthetic methods like multi-component reactions (MCRs) and heterocycle annulation.

The Gewald reaction is a powerful and widely used multi-component reaction for the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base like morpholine. wikipedia.orgderpharmachemica.comorganic-chemistry.org The resulting 2-aminothiophene is a highly versatile intermediate. The amino group can be acylated to form a carboxamide, or more strategically, if a cyanoacetamide derivative is used as the nitrile component, a 2-amino-3-carboxamide thiophene can be formed directly. researchgate.netderpharmachemica.com This provides a direct entry into the core structure of many biologically active compounds. The reaction is known for its operational simplicity and the ability to generate polysubstituted thiophenes in a single step. arkat-usa.org

Heterocycle annulation refers to the construction of a new ring fused to the existing thiophene ring. This creates bicyclic and polycyclic systems, significantly expanding the structural diversity of thiophene carboxamide derivatives. A prominent example is the synthesis of thieno[2,3-d]pyrimidines . nih.govnih.gov These structures are typically synthesized starting from a 2-aminothiophene-3-carboxamide (B79593) or a related intermediate. researchgate.net The annulation is achieved by reacting the 2-amino group and the adjacent carboxamide (or a precursor like a nitrile) with a one-carbon electrophile. Reagents like formamide, triethyl orthoformate, or various aldehydes can be used to form the new pyrimidine (B1678525) ring. nih.govmdpi.com For instance, heating a 2-aminothiophene-3-carboxamide with an appropriate aldehyde in the presence of an acid catalyst can lead to the formation of a thieno[2,3-d]pyrimidin-4-one derivative. nih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry.

Advanced StrategyDescriptionKey IntermediatesResulting Architecture
Gewald Reaction A one-pot, multi-component reaction condensing a carbonyl compound, an activated nitrile, and sulfur. wikipedia.orgorganic-chemistry.orgKnoevenagel condensation adductPolysubstituted 2-Aminothiophenes
Heterocycle Annulation Construction of a new ring fused to the thiophene core.2-Aminothiophene-3-carboxamides researchgate.netThieno[2,3-d]pyrimidines nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization of N Propylthiophene 3 Carboxamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for identifying the distinct proton and carbon atoms within N-Propylthiophene-3-carboxamide. The chemical shifts (δ) are indicative of the local electronic environment, while signal multiplicity reveals proton-proton coupling.

The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the n-propyl group. The protons on the thiophene ring (H-2, H-4, H-5) will appear in the aromatic region, typically downfield due to the ring's aromaticity and the influence of the sulfur heteroatom and the carboxamide group. The propyl chain protons will appear more upfield, with the methylene (B1212753) group adjacent to the amide nitrogen (N-CH₂) showing a downfield shift compared to the other alkyl protons due to the deshielding effect of the nitrogen atom.

The ¹³C NMR spectrum provides information on each unique carbon atom. hmdb.ca The spectrum will display signals for the thiophene ring carbons, the amide carbonyl carbon, and the three carbons of the propyl group. The carbonyl carbon (C=O) is characteristically found far downfield. Carbons of the thiophene ring are observed in the aromatic region, with their specific shifts influenced by the carboxamide substituent. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiophene H-27.5 - 8.5125 - 135
Thiophene C-2-125 - 135
Thiophene C-3-135 - 145
Thiophene H-47.0 - 7.5120 - 130
Thiophene C-4-120 - 130
Thiophene H-57.2 - 7.8125 - 135
Thiophene C-5-125 - 135
Amide N-H7.5 - 8.5 (broad)-
Amide C=O-160 - 170
Propyl N-CH₂3.2 - 3.540 - 50
Propyl CH₂1.5 - 1.820 - 30
Propyl CH₃0.8 - 1.110 - 15

Note: Values are estimates based on typical ranges for thiophene and amide compounds.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the propyl chain (CH₃ to central CH₂ and central CH₂ to N-CH₂). It would also confirm the connectivity between the protons on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming their assignment as the N-CH₂ group. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range (typically 2-4 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular fragments and assigning quaternary (non-protonated) carbons. youtube.com Key HMBC correlations would include:

A correlation from the N-CH₂ protons to the amide carbonyl carbon, confirming the propyl group's attachment to the amide function.

Correlations from the thiophene protons (H-2 and H-4) to the amide carbonyl carbon, unequivocally placing the carboxamide group at the C-3 position of the thiophene ring.

Correlations from the amide N-H proton to the carbonyl carbon and the adjacent N-CH₂ carbon.

Vibrational Spectroscopy for Functional Group Analysis

IR spectroscopy is particularly effective for identifying characteristic functional groups. For this compound, the IR spectrum would be dominated by signatures from the amide and thiophene moieties.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchSecondary Amide3250 - 3400 (broad)
C-H Stretch (Aromatic)Thiophene Ring3050 - 3150
C-H Stretch (Aliphatic)Propyl Group2850 - 2960
C=O Stretch (Amide I)Amide1630 - 1680 (strong)
N-H Bend (Amide II)Amide1510 - 1570
C=C StretchThiophene Ring1400 - 1500
C-S StretchThiophene Ring600 - 800

The Amide I band (primarily C=O stretch) and Amide II band (a mix of N-H bending and C-N stretching) are particularly strong and diagnostic for the amide linkage. The position of the N-H stretch can also indicate the degree of hydrogen bonding in the sample.

Raman spectroscopy provides complementary information to IR, especially for symmetric vibrations and C-C bonds within the aromatic ring. The Raman spectrum serves as a unique molecular fingerprint. For thiophene-containing compounds, the most intense Raman bands are typically associated with the symmetric C=C stretching vibrations of the thiophene ring. mdpi.com These are often observed in the 1400-1500 cm⁻¹ region. rsc.org The evolution of these bands can provide insights into the conjugation and electronic structure of the thiophene system. rsc.org Other characteristic bands include C-S stretching and ring deformation modes, which contribute to the unique fingerprint of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. nih.gov For this compound (C₈H₁₁NOS), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Calculated Molecular Weight:

Molecular Formula: C₈H₁₁NOS

Monoisotopic Mass: 169.0561 g/mol

Expected [M+H]⁺ ion: m/z 170.0639

Upon ionization, the molecule undergoes fragmentation, and the resulting fragments provide clues to the original structure. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the thiophene ring, resulting in a thiophene-3-carbonyl cation or a propyl-isocyanate fragment.

McLafferty Rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage to eliminate propene.

Loss of the propyl group: Cleavage of the N-propyl bond to yield a [M - C₃H₇]⁺ fragment.

Cleavage of the thiophene ring: Fragmentation of the aromatic ring itself, leading to smaller sulfur-containing ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, scientists can elucidate bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's solid-state structure.

Single Crystal X-ray Diffraction in Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. This technique allows for the unambiguous determination of the spatial arrangement of atoms, including the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystalline state.

For a molecule like this compound, SC-XRD analysis would reveal critical structural details. The planarity of the thiophene ring and the amide group could be confirmed, and the torsion angles defining the orientation of the propyl group relative to the thiophene-carboxamide core would be precisely measured.

Should a suitable single crystal of this compound be analyzed, the crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) 98.76
Volume (ų) 850.45
Z 4
Calculated density (g/cm³) 1.250

Note: The data in this table is hypothetical and for illustrative purposes only.

This data would provide a detailed picture of the molecular packing in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the solid-state structure.

Powder X-ray Diffraction in Polymorphism and Crystalline Phase Investigations

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a substance. Polymorphs have the same chemical composition but differ in their crystal structure, which can lead to different physicochemical properties such as solubility and melting point.

The PXRD pattern of a compound serves as a unique "fingerprint" for a specific crystalline phase. currenta.de For this compound, PXRD would be instrumental in quality control to ensure phase purity and to study potential polymorphic transformations under different conditions such as temperature and humidity. currenta.de

The investigation of polymorphism is crucial in the pharmaceutical industry, as different polymorphs can have significant impacts on a drug's performance. currenta.de By comparing the experimental PXRD pattern of a sample of this compound to a reference pattern obtained from a known single crystal or a calculated pattern, one can confirm the identity and crystalline form of the material. acs.org

A typical PXRD analysis would yield a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure. An example of how PXRD data for a specific polymorph of this compound might be presented is shown in the table below.

Hypothetical Powder X-ray Diffraction Peaks for this compound (Form I)

2θ (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 100
15.2 5.82 45
21.0 4.23 80
23.8 3.74 65

Note: The data in this table is hypothetical and for illustrative purposes only.

The presence of different sets of peaks in the PXRD patterns of different batches of this compound would indicate the existence of polymorphism, prompting further investigation into the properties and stability of each form.

Computational Chemistry and Theoretical Modeling of N Propylthiophene 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-Propylthiophene-3-carboxamide at the atomic level. These methods allow for the precise calculation of electronic distribution and reactivity indices.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govresearchgate.net

Table 1: Estimated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEstimated Value (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-1.5 to -1.0
HOMO-LUMO Gap (ΔE)4.5 to 5.0

Note: These values are estimations based on data from similar thiophene (B33073) carboxamide structures and may vary depending on the specific computational method and basis set used.

Fukui functions are another important concept derived from DFT, which help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, the Fukui function analysis would likely indicate that the carbonyl oxygen and the nitrogen atom of the amide group are potential sites for electrophilic attack, while the carbon atoms of the thiophene ring, particularly C2 and C5, are susceptible to nucleophilic attack.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the conformational landscape and potential tautomeric forms of this compound.

The conformational flexibility of this compound is primarily associated with the rotation around the C(O)-N bond and the C3-C(O) bond. While the amide bond (C(O)-N) generally exhibits a high rotational barrier due to its partial double bond character, different conformers can exist. The orientation of the propyl group relative to the thiophene ring will define the most stable conformers. Computational studies on related N-alkylated amides have shown that the planarity of the amide bond can be influenced by the steric hindrance of the alkyl substituents. mdpi.com

Tautomerism is another aspect that can be investigated using ab initio methods. For this compound, the primary tautomeric equilibrium to consider would be the amide-imidol tautomerism, where a proton transfer can occur from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a C=N double bond. Theoretical calculations on similar amide systems generally show that the amide form is significantly more stable than the imidol form. nih.gov The energy difference between these tautomers can be quantified to determine their relative populations at equilibrium.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound and its interactions with the surrounding solvent molecules over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations in different environments and the nature of solute-solvent interactions. nih.gov

In Silico Prediction of Molecular Descriptors and Biological Activity Proxies

In silico methods are widely used to predict molecular descriptors that are crucial for estimating a compound's pharmacokinetic properties and potential biological activity.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential of a molecule and is often used to predict its intestinal absorption and blood-brain barrier penetration. For this compound, the TPSA is primarily contributed by the nitrogen and oxygen atoms of the amide group.

The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipid solubility. The propyl group and the thiophene ring contribute to the lipophilicity of this compound.

While no direct experimental data is available for this compound, computational tools can provide reliable predictions. For a structurally similar compound, N-(3-methylpentyl)-N-propylthiophene-3-carboxamide, the computed XLogP3-AA is 4.2 and the TPSA is 48.6 Ų. nih.gov Based on this, the values for this compound can be estimated.

Table 2: Predicted Molecular Descriptors for this compound

DescriptorPredicted Value
TPSA (Ų)~ 48.6
LogP~ 3.0 - 3.5

Note: These values are estimations based on computational predictions for a closely related structure.

The ability of this compound to form hydrogen bonds is a key determinant of its interactions with biological macromolecules. The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. The nitrogen atom, being part of a secondary amide, has a hydrogen atom that can act as a hydrogen bond donor.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. For this compound, the rotatable bonds include the C-C bonds within the propyl group and the C-N and C-C bonds connecting the propyl group and the thiophene ring to the amide functionality. A related compound, N-(3-methylphenyl)thiophene-3-carboxamide, has 2 rotatable bonds. nih.gov this compound would have more due to the propyl chain. Specifically, there are rotatable bonds between the thiophene ring and the carbonyl group, the carbonyl group and the nitrogen, and within the propyl chain.

Table 3: Hydrogen Bonding and Rotatable Bond Information for this compound

ParameterCount/Description
Hydrogen Bond Acceptors2 (Carbonyl Oxygen, Thiophene Sulfur)
Hydrogen Bond Donors1 (Amide Nitrogen)
Rotatable Bonds~ 4

Note: The number of hydrogen bond acceptors includes the weakly accepting sulfur atom in the thiophene ring.

Data-Driven Approaches in Structure-Activity Relationship (SAR) Studies

In the realm of computational chemistry, data-driven approaches are pivotal for understanding and predicting the biological activities and properties of chemical compounds. For this compound and its analogs, these methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR), offer powerful tools to elucidate the complex interplay between molecular structure and function. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their continuous biological activity or property. For thiophene derivatives, including the this compound scaffold, QSAR studies have been instrumental in predicting various activities and guiding the design of new, more potent molecules.

Research on thiophene analogs has successfully employed QSAR to predict anti-inflammatory activity. nih.gov In one such study on a series of 43 thiophene analogs, it was discovered that electronic properties play a dominant role in modulating their anti-inflammatory effects. nih.gov The key molecular descriptors identified were the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment. nih.gov These descriptors suggest that the electronic profile of the thiophene ring and its substituents is a critical determinant of biological activity. The developed QSAR models were validated using the leave-one-out method of cross-validation to ensure their robustness and predictive power. nih.gov

Similarly, QSAR models have been developed for diaryl thiophene derivatives acting as selective COX-2 inhibitors. nih.gov These studies indicated that a combination of descriptors, including partial charge descriptors, shape descriptors, hydrophobic descriptors (like LogP), and electronic descriptors (like Topological Polar Surface Area), contribute to the selective inhibitory activity. nih.gov The use of a diverse set of descriptors highlights the multifaceted nature of the structure-activity relationship for this class of compounds.

In another study focusing on thiophene derivatives as c-Jun NH2-terminal kinase-1 (JNK1) inhibitors, a 2D-QSAR model was generated. brieflands.com This model demonstrated a strong correlation between the structural features and the inhibitory activity, with robust statistical parameters (r² = 0.90, r²cv = 0.88). brieflands.com The key descriptors in this model included the Verloop L parameter, bond dipole moment, LogP, Balaban Topological Index, and VAMP Total Dipole, suggesting that steric, electronic, and hydrophobic properties are all significant for JNK1 inhibition. brieflands.com

The general approach to developing a QSAR model for a series of compounds like this compound analogs would involve the following steps:

Data Set Selection: A dataset of thiophene-3-carboxamide (B1338676) derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, are calculated for each molecule in the dataset.

Feature Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity, avoiding intercorrelation.

Model Building: A mathematical model is constructed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN).

Model Validation: The predictive performance of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Table 1: Examples of Descriptors Used in QSAR Studies of Thiophene Derivatives

Descriptor TypeSpecific Descriptor ExamplesAssociated Activity/PropertyReference
Electronic Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Dipole MomentAnti-inflammatory activity nih.gov
Electronic Partial Charge Descriptors (Q_VSA FPNEG), Topological Polar Surface Area (TPSA)Selective COX-2 inhibitory activity nih.gov
Hydrophobic LogPSelective COX-2 inhibitory activity, JNK1 inhibitory activity nih.govbrieflands.com
Steric/Shape Verloop L, STD_DIM 3JNK1 inhibitory activity, Selective COX-2 inhibitory activity nih.govbrieflands.com
Topological Balaban Topological IndexJNK1 inhibitory activity brieflands.com

Classification Structure-Activity Relationship (CSAR) for Activity Class Prediction

While QSAR models predict a continuous property value, Classification Structure-Activity Relationship (CSAR) models are designed to categorize compounds into predefined activity classes, such as active versus inactive, or toxic versus non-toxic. This is particularly useful in early-stage drug discovery for screening large libraries of compounds.

A notable application of CSAR has been in predicting the genotoxicity of thiophene derivatives. nih.govresearchgate.net In a study of 140 thiophene derivatives, a CSAR model was developed to classify them as genotoxic or non-genotoxic. nih.govresearchgate.net The researchers utilized Linear Discriminant Analysis (LDA) to select seven significant molecular descriptors from the vast pool of calculated descriptors. nih.govresearchgate.net These selected descriptors were then used as inputs to build a more sophisticated classification model using the Grid Search Support Vector Machine (GS-SVM) method. nih.govresearchgate.net

The performance of the CSAR models was evaluated based on their accuracy in correctly classifying the compounds in both a training set and a test set. The GS-SVM model demonstrated high predictive capability, with a total accuracy of 92.9% for the training set and 92.6% for the test set. nih.govresearchgate.net This indicates that the model can reliably predict the genotoxicity of new thiophene derivatives based solely on their molecular structure. nih.govresearchgate.net Such models are invaluable for flagging potentially toxic compounds early in the development pipeline, thereby reducing time and resources spent on compounds that are likely to fail later on.

The development of a CSAR model for a class of compounds including this compound would follow a similar workflow to QSAR, but with a focus on classification algorithms. The steps would include:

Data Set Preparation: Assembling a dataset of compounds with known activity classes.

Descriptor Calculation: Generating a comprehensive set of molecular descriptors.

Descriptor Selection: Using methods like LDA or recursive feature elimination to identify the most discriminative descriptors.

Model Training: Employing classification algorithms such as SVM, k-Nearest Neighbors (k-NN), or decision trees to build the model.

Performance Evaluation: Assessing the model's predictive power using metrics like accuracy, sensitivity, and specificity.

Table 2: Performance of CSAR Models for Predicting Genotoxicity of Thiophene Derivatives

ModelTraining Set AccuracyTest Set AccuracyReference
Linear Discriminant Analysis (LDA) 81.4%85.2% nih.govresearchgate.net
Grid Search Support Vector Machine (GS-SVM) 92.9%92.6% nih.govresearchgate.net

These data-driven modeling techniques, when applied to the this compound scaffold and its analogs, can significantly accelerate the discovery and optimization of new drug candidates by providing valuable insights into their structure-activity relationships.

Molecular Interactions and Preclinical Biological Research Insights for N Propylthiophene 3 Carboxamide Analogs

Investigation of Biological Target Interactions (in vitro and in silico)

The biological activity of N-propylthiophene-3-carboxamide analogs is underpinned by their interactions with specific molecular targets. In vitro and in silico studies have been instrumental in elucidating these interactions, providing a foundational understanding of their therapeutic potential.

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX) isoforms, Dihydroorotate Dehydrogenase)

Thiophene (B33073) carboxamide derivatives have been investigated for their inhibitory effects on various enzymes implicated in disease pathways.

Cyclooxygenase (COX) Isoforms: While direct studies on this compound analogs are limited, research on related compounds suggests potential interactions with cyclooxygenase (COX) enzymes. For instance, a third isoform, COX-3, an splice variant of COX-1, has been identified and is notably inhibited by analgesic and antipyretic drugs like acetaminophen. nih.gov This isoform is sensitive to various anti-inflammatory drugs, with diclofenac (B195802) being a potent inhibitor. nih.gov The pharmacological profile of COX-3 is more akin to COX-1 than COX-2. nih.gov Further investigation is warranted to determine if this compound analogs exhibit similar inhibitory activity against COX isoforms.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of cancer cells. researchgate.net Inhibition of DHODH has emerged as a promising strategy in cancer therapy, particularly for hematological malignancies like acute myelogenous leukemia (AML). nih.govresearchgate.net Structure-based drug design has led to the discovery of N-heterocyclic 3-pyridyl carboxamide inhibitors of DHODH. nih.govresearchgate.net These inhibitors have demonstrated potent biochemical and cellular activity, highlighting the potential of carboxamide derivatives in targeting this enzyme. nih.govresearchgate.net For example, the DHODH inhibitor Brequinar has been shown to impede the growth of chronic myeloid leukemia (CML) cells. nih.gov Mechanistic studies revealed that DHODH inhibition leads to cell cycle arrest and an increase in reactive oxygen species (ROS), ultimately damaging mitochondria. nih.gov

Receptor Binding Assays and Ligand-Protein Interaction Profiling

Receptor binding assays are crucial for determining the affinity and selectivity of compounds for their targets. Thiophene carboxamide scaffolds have been incorporated into molecules designed to interact with various receptors.

For instance, the rational design of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives has yielded highly selective cannabinoid-2 (CB2) receptor agonists. nih.gov Some of these compounds exhibit subnanomolar affinity for the CB2 receptor with high selectivity over the CB1 receptor. nih.gov These findings suggest that the carboxamide moiety can be a key structural feature for achieving potent and selective receptor binding.

Furthermore, cycloheptathiophene-3-carboxamide derivatives have been identified as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov Docking studies suggest that these compounds bind to an allosteric pocket within the enzyme, demonstrating that thiophene carboxamides can modulate protein function through non-competitive binding. nih.gov

Structure-Activity Relationship (SAR) Elucidation in Modulating Biological Response

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of drug candidates. For this compound analogs, SAR studies focus on how modifications to different parts of the molecule affect its biological activity.

Impact of N-Propyl Chain Modifications on Target Affinity and Selectivity

While specific studies on the modification of the N-propyl chain of this compound are not extensively documented in the provided context, the nature of the N-substituent in related carboxamide series is known to be critical for activity. In the development of fungicidal carboxamides, it was found that the N-phenyl group could be replaced by a thiophene ring, and optimization of the alkyl groups on this ring was crucial for efficacy. researchgate.net This led to the development of penthiopyrad, which contains an N-[2-(1,3-dimethylbutyl)-3-thienyl] moiety, indicating that branched alkyl groups on the N-substituted ring can significantly enhance activity. researchgate.net This suggests that modifications to the N-propyl chain of this compound, such as branching or the introduction of other functional groups, could have a profound impact on target affinity and selectivity.

Rational Design of Thiophene Carboxamide Derivatives with Enhanced Potency

Rational drug design, often aided by computational modeling, is a powerful strategy for developing more potent and selective inhibitors. This approach has been successfully applied to various thiophene carboxamide derivatives.

For example, a conformational restriction strategy was used to optimize a lead compound to create a series of 3-thiophene phenyl compounds with excellent inhibitory activity against pathogenic fungi. nih.gov In another instance, new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed as highly selective CB2 receptor agonists based on a previously reported scaffold. nih.gov

The synthesis of novel thiophene carboxamide derivatives as potential anticancer agents has also been reported. mdpi.com Although the initial compounds showed moderate cytotoxicity, they provide a valuable starting point for further structural optimization to enhance potency. mdpi.com

Mechanistic Studies of Biological Activity (in vitro)

In vitro mechanistic studies are essential to understand how a compound exerts its biological effects at a cellular level. For analogs of this compound, these studies would aim to elucidate the downstream consequences of target engagement.

As previously mentioned in the context of DHODH inhibition, targeting this enzyme with carboxamide derivatives in chronic myeloid leukemia cells leads to a reduction in cell growth, cell cycle arrest, increased production of reactive oxygen species (ROS), and reduced mitochondrial membrane potential. nih.gov The effects of these DHODH inhibitors could be reversed by the addition of exogenous uridine, confirming that the observed cellular effects are a direct consequence of pyrimidine starvation. nih.gov These findings provide a clear mechanistic framework that could be applicable to thiophene carboxamide analogs targeting DHODH.

Molecular Pathways of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Analogs of this compound have been investigated for their potential to trigger this process through specific molecular pathways. Research into structurally related compounds, such as those containing a thiophene carboxamide scaffold, has revealed that these molecules can initiate the intrinsic mitochondrial pathway of apoptosis.

This pathway is characterized by the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. Specifically, studies on thiophene derivatives have demonstrated the activation of caspase-3 and caspase-7. Current time information in Lycoming County, US. The activation of these caspases is a central event in the apoptotic process, leading to the cleavage of key cellular proteins and ultimately, cell death. For instance, the vitamin D3 analogue EB1089 has been shown to induce apoptosis by increasing the activity of caspase-3. nih.gov This process is often accompanied by the degradation of proteins such as poly(ADP-ribose) polymerase (PARP). nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins determines the cell's fate. Studies have shown that treatment with apoptosis-inducing agents can lead to the downregulation of anti-apoptotic proteins like Bcl-2, tipping the balance in favor of cell death. nih.gov This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c, a key step in the activation of the caspase cascade. Current time information in Lycoming County, US.

Some research on related heterocyclic compounds, such as 1,3-thiazole incorporated phthalimide (B116566) derivatives, has provided specific data on their cytotoxic and pro-apoptotic activities. These studies, while not directly on this compound, offer valuable insights into the potential mechanisms and potencies of similar chemical structures.

Table 1: Cytotoxic and Apoptotic Activity of Related Heterocyclic Compounds

CompoundCell LineIC50 (µM)Apoptotic PathwayKey Molecular Events
Thiazole-Phthalimide Derivative 5bMCF-70.2 ± 0.01IntrinsicCaspase-3 activation, DNA fragmentation. nih.gov
Thiazole-Phthalimide Derivative 5kMDA-MB-4680.6 ± 0.04IntrinsicCaspase-3 activation, DNA fragmentation. nih.gov
Thiazole-Phthalimide Derivative 5gPC-120.43 ± 0.06IntrinsicCaspase-3 activation, DNA fragmentation. nih.gov
EB1089 (Vitamin D3 Analogue)NCI-H929N/AIntrinsicCaspase-3 activation, Bcl-2 downregulation. nih.gov

Inhibition of Viral Replication Mechanisms

The thiophene carboxamide scaffold is a key structural motif in the development of antiviral agents. Analogs of this compound, specifically cycloheptathiophene-3-carboxamide derivatives, have demonstrated potent and broad-spectrum anti-influenza activity. nih.govnih.gov These compounds function by targeting the interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase. nih.govnih.gov This polymerase is essential for the replication and transcription of the viral genome, and its inhibition effectively halts the viral life cycle.

The disruption of the PA-PB1 protein-protein interaction is a targeted approach that can lead to potent antiviral effects at non-toxic concentrations. nih.gov Research has identified several cycloheptathiophene-3-carboxamide derivatives that inhibit viral growth in the low micromolar to nanomolar range. nih.govnih.gov For example, certain 2-hydroxybenzamido derivatives and a 4-aminophenyl derivative have shown significant inhibitory activity. nih.gov A notable advantage of targeting this interaction is the potentially high barrier to the development of drug resistance. nih.gov

While not directly this compound, studies on other heterocyclic compounds like N-Alkyl triazolopyrimidinone (B1258933) derivatives have also shown promise in inhibiting the replication of enteroviruses. nih.gov These compounds target the viral replication stages through a non-capsid binding mechanism, highlighting a different strategy for achieving broad-spectrum antiviral activity. nih.gov

Table 2: Antiviral Activity of Cycloheptathiophene-3-carboxamide Derivatives against Influenza Virus

CompoundTargetEC50 (µM)CC50 (µM)Mechanism of Action
2-hydroxybenzamido derivative 29Influenza A Virus1.2> 250Inhibition of PA-PB1 interaction. nih.gov
2-hydroxybenzamido derivative 31Influenza A Virus0.18> 250Inhibition of PA-PB1 interaction. nih.gov
2-hydroxybenzamido derivative 32Influenza A Virus0.45> 250Inhibition of PA-PB1 interaction. nih.gov
4-aminophenyl derivative 54Influenza A Virus0.80> 250Inhibition of PA-PB1 interaction. nih.gov

Computational Approaches in Drug-Target Interaction Prediction and Virtual Screening

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand (e.g., an this compound analog) to a protein target. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. nih.gov

For thiophene carboxamide and related structures, molecular docking studies have been employed to understand their interactions with various protein targets. For example, in the context of anticancer research, docking simulations have been used to predict how these compounds bind to the active sites of kinases. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A critical parameter in evaluating the accuracy of a docking protocol is the root-mean-square deviation (RMSD) between the predicted conformation of the ligand and its crystallographically observed pose. An RMSD value of less than 2.0 Å is generally considered a successful prediction. nih.gov Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted binding mode over time. mdpi.com The root mean square fluctuation (RMSF) can be calculated from MD simulations to identify the flexibility of different parts of the protein-ligand complex. nih.gov

Table 3: Representative Molecular Docking and Simulation Data for Drug-like Compounds

CompoundTarget ProteinBinding Energy (kcal/mol)RMSD (Å)Key Interacting Residues
ZINC000001530775Furin Protease-12.04N/AN/A. nih.gov
Compound 1MPXV VP39-10.8~2.0Strong hydrogen bonds and hydrophobic interactions. mdpi.com
Compound 2MPXV VP39-11.0~2.0Numerous water-mediated interactions. mdpi.com
Curcumin-IONPsMucin 2-6.582.60ASP 1320, PRO 1375, PHE 1376. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to be active at a specific biological target. mdpi.comyoutube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov A pharmacophore model can be generated based on the structure of a known ligand bound to its target or from a set of active molecules. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. youtube.com The hits from a virtual screen are then typically subjected to further computational analysis, such as molecular docking, and eventually experimental testing. nih.gov

For scaffolds related to this compound, pharmacophore models can be constructed to guide the design of new analogs with improved potency and selectivity. For example, a pharmacophore model for a kinase inhibitor might consist of a hydrogen bond acceptor interacting with the hinge region of the kinase, a hydrophobic group occupying a specific pocket, and an aromatic ring involved in π-stacking interactions.

Table 4: Example of a Pharmacophore Model for a CDK2 Inhibitor

Pharmacophoric FeatureDescriptionRole in Binding
Aromatic PhenylHydrophobic featureOccupies a hydrophobic pocket in the active site. nih.gov
Pyrazole RingHydrophobic featureContributes to hydrophobic interactions. nih.gov
Imidazole N2Hydrogen Bond Acceptor (HBA)Forms a hydrogen bond with a key residue in the active site. nih.gov
Anilide NHHydrogen Bond Donor (HBD)Donates a hydrogen bond to an acceptor on the protein. nih.gov
Carbonyl OxygenHydrogen Bond Acceptor (HBA)Accepts a hydrogen bond from a donor on the protein. nih.gov

Future Research Trajectories and Broader Academic Implications of N Propylthiophene 3 Carboxamide Derivatives

Exploration of Novel Synthetic Methodologies for Substituted Thiophene (B33073) Carboxamides

The synthesis of thiophene derivatives is a cornerstone of heterocyclic chemistry. eprajournals.com While traditional methods like the Paal-Knorr and Gewald reactions are well-established, future research will increasingly focus on developing more efficient, sustainable, and versatile synthetic routes to access structurally diverse thiophene carboxamides. organic-chemistry.org

Key areas of exploration include:

C-H Bond Functionalization: Direct C-H arylation of thiophenes represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. organic-chemistry.org Future work will likely expand the scope of coupling partners and catalysts to generate complex derivatives that are otherwise difficult to access. A protocol for synthesizing a tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been developed using successive direct lithiations, showcasing a method for creating highly functionalized systems. mdpi.com

Metal-Free Synthesis: To align with the principles of green chemistry, metal-free synthetic pathways are gaining traction. nih.gov Methods utilizing elemental sulfur in combination with various starting materials, such as alkynols or buta-1-enes, offer an environmentally benign alternative to traditional metal-catalyzed reactions. organic-chemistry.org

Flow Chemistry and Automation: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. Future methodologies may integrate flow chemistry with automated platforms for the rapid synthesis and screening of large libraries of thiophene carboxamide derivatives.

Novel Cyclization Strategies: Researchers continue to devise new ways to construct the thiophene ring. For instance, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to substituted thiophenes. organic-chemistry.org Another strategy involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. nih.gov

MethodologyDescriptionKey AdvantagesReference
Direct C-H ArylationPalladium-catalyzed coupling of thiophenes with aryl or heteroaryl bromides without pre-functionalization of the thiophene ring.High atom economy, access to complex molecules. organic-chemistry.org
Successive Direct LithiationStepwise functionalization of the thiophene ring using lithiation and subsequent reaction with electrophiles to create polysubstituted products.Regioselective, allows for introduction of multiple functional groups. mdpi.com
Metal-Free Sulfur CyclizationReaction of alkynols or other precursors with elemental sulfur or potassium ethyl xanthogenate (EtOCS2K) to form the thiophene ring.Environmentally sustainable, avoids toxic metal catalysts. organic-chemistry.orgnih.gov
Condensation ReactionsOne-step synthesis through the condensation of versatile building blocks like N-(4-acetylphenyl)-2-chloroacetamide with various thiocarbamoyl compounds.Procedural simplicity, efficient construction of the target scaffold. nih.gov

Discovery of Untapped Biological Targets and Therapeutic Applications

Thiophene carboxamide derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govmdpi.com The core structure serves as a versatile scaffold for modification, allowing for the fine-tuning of its pharmacological profile. Future research will aim to identify novel biological targets and expand the therapeutic applications of this compound class.

Promising future directions include:

Targeting Novel Cancer Pathways: While some thiophene carboxamides are known to act as tubulin inhibitors or VEGFR-2 inhibitors, there is vast potential to discover derivatives that modulate other cancer-related pathways. mdpi.commdpi.comnih.gov For example, some derivatives have shown potential as PTP1B inhibitors or by inducing apoptosis through caspase activation. mdpi.com The design of compounds that biomimetically resemble natural anticancer agents like Combretastatin A-4 (CA-4) is a promising strategy. mdpi.com

Inhibitors of Viral Enzymes: Research has identified cycloheptathiophene-3-carboxamide derivatives as allosteric inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. nih.gov This opens a new avenue for developing novel antiviral agents, and further exploration could yield inhibitors against other viral enzymes from pathogens of global concern.

Neurological and Metabolic Disorders: The structural similarity of the thiophene ring to benzene (B151609) allows it to act as a bioisostere, potentially interacting with targets in the central nervous system or those involved in metabolic regulation. eprajournals.com Future screening campaigns could uncover derivatives with activity against targets implicated in diseases like Alzheimer's, Parkinson's, or diabetes.

Antimicrobial and Antifungal Agents: With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Thiophene-3-carboxamide (B1338676) derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies can guide the synthesis of next-generation derivatives with enhanced potency and a broader spectrum of activity. nih.gov

Derivative ClassReported Biological ActivityPotential Future Targets/ApplicationsReference
Substituted Thiophene-2-carboxamidesAnticancer, PTP1B inhibition, VEGFR-2 inhibitionKinase inhibitors, epigenetic modulators mdpi.com
Phenyl-thiophene-carboxamidesAnticancer (biomimetic to CA-4), Tubulin inhibitionAgents for drug-resistant cancers, anti-angiogenesis mdpi.comnih.gov
Amino Thiophene-2-carboxamidesAntibacterial (Gram-positive/negative), AntioxidantAgents against multi-drug resistant bacteria, anti-inflammatory agents nih.gov
Cycloheptathiophene-3-carboxamidesAntiviral (HIV-1 RNase H inhibition)Inhibitors of other viral polymerases and enzymes nih.gov
Tetrahydro-1-benzothiophene-3-carboxamidesAntibacterial and AntifungalBroad-spectrum antimicrobial agents nih.govnih.gov

Integration of Multi-Disciplinary Data for Holistic Compound Characterization

A comprehensive understanding of a molecule's properties requires more than its synthesis and biological screening. The future of chemical research lies in the integration of data from diverse analytical and computational sources to create a holistic profile of each compound. For thiophene carboxamide derivatives, this means combining experimental data with theoretical models to predict behavior and guide development.

Key components of this integrated approach include:

Advanced Spectroscopic and Crystallographic Analysis: While standard techniques like NMR, IR, and mass spectrometry are essential for structural confirmation, advanced methods provide deeper insight. nih.govbenthamdirect.com X-ray crystallography, for example, can reveal the precise three-dimensional structure and intermolecular interactions of a compound, which is crucial for understanding its binding to a biological target. nih.gov

Computational Chemistry: In silico methods are indispensable for modern drug discovery. Density Functional Theory (DFT) can be used to study the molecular and electronic properties of synthesized compounds, such as the HOMO-LUMO energy gap, which relates to molecular reactivity. nih.gov Molecular docking simulations can predict the binding patterns of derivatives within the active sites of proteins, helping to rationalize observed biological activity and guide the design of more potent analogues. nih.gov

Cheminformatics and Data Management: The generation of large, multi-faceted datasets necessitates robust data management systems. Frameworks like Chemical Markup Language (CML) facilitate the storage and exchange of semantically rich chemical data, enabling seamless integration between computational software (like NWChem) and visualization tools (like Avogadro). nih.gov This creates an end-to-end workflow from structure creation to simulation and analysis. nih.gov

Data TypeTechnique/MethodRole in CharacterizationReference
Structural ElucidationNMR, IR, Mass Spectrometry, X-Ray CrystallographyConfirms chemical structure, stereochemistry, and solid-state conformation. mdpi.comnih.govnih.gov
Electronic PropertiesDensity Functional Theory (DFT)Calculates properties like HOMO-LUMO gap to understand reactivity and electronic distribution. nih.gov
Biological InteractionMolecular Docking, Molecular Dynamics (MD) SimulationsPredicts binding modes and affinity to biological targets; rationalizes structure-activity relationships. nih.gov
Data IntegrationChemical Markup Language (CML), Cheminformatics DatabasesCreates a unified, searchable, and interoperable dataset for holistic analysis. nih.gov

Advancement of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemistry by accelerating the discovery and optimization of new molecules. researchgate.netscienceopen.com For N-Propylthiophene-3-carboxamide and its derivatives, AI can be applied across the entire discovery pipeline, from proposing novel structures to predicting their properties and synthetic routes.

Future applications of AI in this field include:

Predictive Modeling: Machine learning models, particularly deep neural networks, can be trained on existing chemical data to predict various properties of novel thiophene derivatives, such as their biological activity, toxicity, and physicochemical characteristics. nih.govnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Generative Models for De Novo Design: AI can go beyond prediction and actively design new molecules. Generative models can learn the underlying patterns in known active compounds and propose novel thiophene carboxamide structures that are optimized for activity against a specific target.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic pathways for target molecules. researchgate.net This can help chemists identify more efficient and robust routes to novel thiophene derivatives, overcoming synthetic challenges.

Automated Data Analysis: The integration of AI with high-throughput screening and other data-intensive techniques can automate the analysis of complex datasets. nih.govmdpi.com For instance, AI can analyze spectroscopic data to accelerate structure confirmation or mine scientific literature to identify new potential biological targets. researchgate.net The development of machine learning force fields (MLFFs) is also becoming crucial for enabling large-scale molecular simulations with high accuracy. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.